1-Stearoyl-sn-glycerol

描述

This compound has been reported in Ibervillea sonorae and Hyoscyamus niger with data available.

属性

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309576 | |

| Record name | 1-O-Octadecanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(18:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22610-61-3 | |

| Record name | 1-O-Octadecanoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22610-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Octadecanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MG(18:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to 1-Stearoyl-sn-glycerol: Structure, Properties, and Biological Context

Introduction

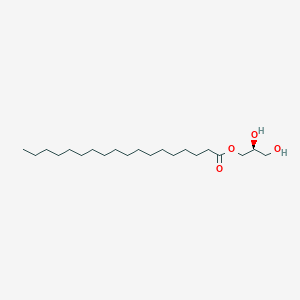

1-Stearoyl-sn-glycerol, also known as 1-monostearin or L-(+)-1-Monostearin, is a monoacylglycerol comprising a glycerol (B35011) backbone with a stearic acid (octadecanoic acid) molecule esterified at the sn-1 position.[1][2] The "sn" designation refers to the stereospecific numbering of the glycerol carbon backbone, which is crucial for distinguishing between stereoisomers and understanding its specific roles in biological systems. As a monoglyceride, it serves as a key metabolite in lipid metabolism and has been identified in various organisms, including plants.[1] This document provides a detailed overview of the structure, physicochemical properties, biological significance, and relevant experimental methodologies for this compound, tailored for researchers and professionals in drug development and life sciences.

Chemical Structure and Identification

This compound is structurally defined as [(2S)-2,3-dihydroxypropyl] octadecanoate.[1] Its structure consists of:

-

A glycerol molecule, which is a three-carbon alcohol with a hydroxyl group on each carbon.

-

A stearic acid molecule, which is a saturated fatty acid with an 18-carbon chain.

-

An ester bond linking the carboxyl group of stearic acid to the primary hydroxyl group at the C1 (or sn-1) position of the glycerol backbone. The hydroxyl groups at the sn-2 and sn-3 positions remain free.

It is the enantiomer of 3-stearoyl-sn-glycerol.[1]

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | [(2S)-2,3-dihydroxypropyl] octadecanoate[1] |

| Synonyms | This compound; (2S)-2,3-dihydroxypropyl octadecanoate; L-(+)-1-Monostearin; MG(18:0/0:0/0:0)[1][2][3] |

| Molecular Formula | C₂₁H₄₂O₄[1][2] |

| CAS Number | 22610-61-3[1][2][3] |

| ChEBI ID | CHEBI:75550[1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value |

| Molecular Weight | 358.6 g/mol [1][2] |

| Physical Description | Solid[1] |

| Solubility | Soluble in Ethanol and Methanol[2] |

| XLogP3 | 7.4[1] |

| InChI Key | VBICKXHEKHSIBG-FQEVSTJZSA-N[2] |

Biological Role and Signaling Context

This compound is a naturally occurring monoacylglycerol that functions as a metabolite in various biological systems. It has been identified as a plant metabolite and is also found in human plasma.[1][3] Research in metabolomics has highlighted its potential clinical relevance. For instance, a metabolomic profiling study found that 1-stearoylglycerol was statistically significantly inversely associated with the risk of overall prostate cancer, an association that persisted for cases diagnosed more than five years after blood collection.[4]

While this compound is a monoacylglycerol, the closely related diacylglycerols (DAGs), such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), are well-known second messengers in critical signaling pathways.[5][6] These DAGs are potent activators of Protein Kinase C (PKC), a key enzyme in signal transduction that regulates numerous cellular processes.[6][7] The pathway diagram below illustrates this contextual signaling cascade, which is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC).

Figure 1: Contextual Diacylglycerol (DAG) Signaling Pathway.

Experimental Protocols

The synthesis and analysis of this compound and related lipids require specific chemical and analytical procedures. Below are representative protocols.

This protocol is adapted from a general method for the synthesis of behenoyl-1-stearoyl-glycerol and illustrates the acylation of 1-monostearin, a common reaction for producing diacylglycerols.[8]

Materials:

-

1-Monostearin (this compound)

-

Anhydrous Chloroform (B151607) (washed and dried)

-

Anhydrous Pyridine (B92270)

-

Fatty Acyl Chloride (e.g., Behenoyl chloride)

-

Acetone/Ethanol (50:50 v/v)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 100 g of 1-monostearin in 750 ml of warm, anhydrous chloroform in a suitable reaction vessel.

-

Base Addition: Add 24.8 ml of anhydrous pyridine to the solution.

-

Acylation: In a separate flask, dissolve 110 g of the desired fatty acyl chloride in 250 ml of anhydrous chloroform. Add this solution dropwise to the well-stirred monostearin (B1671896) solution.

-

Reaction: Gently warm the reaction mixture with a heating mantle and stir overnight (approx. 16 hours).

-

Solvent Removal: After the reaction is complete, remove the chloroform under reduced pressure using a rotary evaporator.

-

Purification:

-

Transfer the resulting solid/oil to a 2-liter beaker and add 1 liter of a 50:50 acetone/ethanol solution.

-

Heat the mixture to boiling and filter off any remaining solids.

-

Cool the filtrate to room temperature to allow the diacylglyceride (B12379688) product to crystallize.

-

Collect the purified solid product by suction filtration.

-

Figure 2: General Workflow for Acylation of 1-Monostearin.

This outlines a typical workflow for identifying and quantifying metabolites like this compound from biological samples, based on methods used in clinical research.[4]

Procedure:

-

Sample Collection & Preparation: Collect biological samples (e.g., serum, plasma) and store them appropriately (e.g., at -80°C). For analysis, perform a protein precipitation and metabolite extraction, often using a cold organic solvent like methanol.

-

Analytical Platform: Analyze the extracted metabolites using a high-resolution analytical technique, typically Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Acquisition: Run the samples through the instrument to generate raw data, including retention times, mass-to-charge ratios (m/z), and peak intensities. Include quality control (QC) samples throughout the run to monitor instrument performance.

-

Data Processing: Use specialized software to perform peak identification, alignment, and normalization. Compare the acquired spectral data against known metabolite libraries for compound identification.

-

Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA, multivariate analysis) to identify metabolites that are significantly different between experimental groups. Apply corrections for multiple comparisons (e.g., Bonferroni correction) to reduce false positives.

References

- 1. This compound | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. prepchem.com [prepchem.com]

The Biological Role of 1-Stearoyl-sn-glycerol in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-sn-glycerol (1-SG) is a monoacylglycerol that, while traditionally viewed as a simple metabolic intermediate in lipid metabolism, is emerging as a molecule of significant biological relevance. As a product of lipolysis and a precursor for bioactive lipids, its cellular concentration and fate are intricately linked to cellular energy homeostasis, signaling cascades, and pathogenesis. This technical guide provides a comprehensive overview of the current understanding of 1-SG's biological role, detailing its metabolic pathways, its function as a signaling precursor, and its implications in disease, particularly cancer. Furthermore, this document outlines detailed experimental protocols for the study of 1-SG and presents available quantitative data to serve as a valuable resource for researchers in the fields of lipid biology and drug development.

Introduction

Monoacylglycerols (MAGs) are esters of glycerol (B35011) and a single fatty acid. Based on the position of the fatty acid on the glycerol backbone, they exist as 1-monoacylglycerols or 2-monoacylglycerols. This compound is a 1-monoacylglycerol containing stearic acid (18:0) at the sn-1 position[1][2]. Historically, MAGs were primarily considered intermediates in the breakdown and synthesis of triglycerides (TGs) and phospholipids (B1166683). However, it is now evident that specific MAG species, including 1-SG, have distinct biological functions and are not merely passive metabolic byproducts[3]. This guide focuses specifically on the biological roles of this compound, distinguishing it from the more extensively studied diacylglycerols (DAGs).

Metabolism of this compound

The cellular levels of 1-SG are tightly regulated by a series of enzymatic reactions governing its synthesis and degradation.

Synthesis of this compound

1-SG is primarily generated through the catabolism of larger glycerolipids. The key pathways include:

-

Hydrolysis of Triglycerides and Diacylglycerols: The sequential hydrolysis of triglycerides stored in lipid droplets is a major source of monoacylglycerols. Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) hydrolyze triglycerides to diacylglycerols, and HSL can further hydrolyze diacylglycerols to monoacylglycerols[4]. Monoacylglycerol lipase (MGL) then acts on the monoacylglycerols[4]. Specifically, HSL has been shown to hydrolyze triacylglycerols, diacylglycerols, and monoacylglycerols[5][6].

-

Action of Diacylglycerol Lipase (DAGL): Diacylglycerol lipases can hydrolyze diacylglycerols to produce monoacylglycerols. There are sn-1 specific DAG lipases that, when acting on a diacylglycerol containing a stearoyl group at the sn-1 position, would yield a 2-monoacylglycerol, not 1-SG[7][8][9]. The generation of 1-SG from DAGs would require the action of a different lipase or an isomerization step.

Caption: Simplified pathway for the synthesis of this compound from triglycerides.

Degradation of this compound

The primary enzyme responsible for the degradation of monoacylglycerols is Monoacylglycerol Lipase (MGL) . MGL is a serine hydrolase that catalyzes the hydrolysis of monoacylglycerols into a free fatty acid and glycerol[3][10]. In the case of 1-SG, this reaction releases stearic acid and glycerol.

-

Monoacylglycerol Lipase (MGL): This enzyme plays a crucial role in terminating the signaling of endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and is also responsible for the breakdown of other monoacylglycerols[10][11]. While MGL has a broad substrate range, its specific activity towards 1-SG in comparison to other MAGs is an area of ongoing research. Some lipases exhibit specificity towards unsaturated acyl chains over saturated ones[12].

Caption: Degradation of this compound by Monoacylglycerol Lipase (MGL).

Biological Functions of this compound

Role as a Metabolic Intermediate

1-SG is a key intermediate in lipid metabolism. The stearic acid released from its hydrolysis can be utilized for various cellular processes:

-

Energy Production: Stearic acid can undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for ATP production.

-

Synthesis of Other Lipids: Stearic acid can be re-esterified into other lipids, such as triglycerides for energy storage or phospholipids for membrane synthesis.

-

Desaturation: Stearoyl-CoA desaturase-1 (SCD1) can convert stearic acid into oleic acid, a monounsaturated fatty acid, which has profound effects on membrane fluidity and cellular signaling.

The glycerol backbone is transported to the liver, where it can be phosphorylated to glycerol-3-phosphate and enter glycolysis or gluconeogenesis[13][14].

Precursor to Bioactive Lipids: Lysophosphatidic Acid (LPA)

A crucial role of 1-SG is its function as a precursor for the synthesis of lysophosphatidic acid (LPA). 1-acyl-sn-glycerol-3-phosphate, a form of LPA, can be generated from 1-acyl-sn-glycerols. This compound can be phosphorylated by an acylglycerol kinase to form This compound-3-phosphate (18:0 LPA) .

18:0 LPA is a potent signaling molecule that interacts with a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6)[15][16]. Activation of these receptors initiates a wide range of cellular responses, including:

-

Cell proliferation and survival[15]

-

Cell migration and invasion[15]

-

Cytoskeletal reorganization[15]

-

Inflammation[17]

The signaling pathways activated by LPA are diverse and receptor-specific, often involving the activation of Rho/Rac, PI3K/Akt, and MAPK pathways[18][19].

Caption: this compound as a precursor to the signaling molecule LPA.

Role in Cancer

Recent metabolomic studies have highlighted a significant association between circulating levels of 1-SG and cancer risk. Specifically, a prospective study found that higher serum levels of 1-stearoylglycerol were statistically significantly associated with a reduced risk of prostate cancer[2][8][20][21][22]. This inverse association suggests a potential role for dysregulated lipid metabolism in the development of prostate cancer[2][8][20][21][22]. The mechanisms underlying this observation are still under investigation but may involve alterations in lipolysis, fatty acid metabolism, or the production of downstream signaling molecules within the tumor microenvironment.

Physical Role of this compound in Membranes

The incorporation of lipids into cellular membranes can significantly alter their physical properties, such as fluidity and curvature. While direct studies on the effect of 1-SG on membrane properties are limited, inferences can be drawn from the properties of its components and related molecules.

-

Stearic Acid: As a saturated fatty acid, stearic acid tends to increase the packing order and decrease the fluidity of membranes.

-

Monoacylglycerols: The conical shape of monoacylglycerols, with a small headgroup and a single acyl chain, can influence membrane curvature.

The presence of 1-SG in a lipid bilayer would likely have localized effects on membrane packing and fluidity, potentially influencing the function of membrane-associated proteins. However, more research is needed to fully elucidate these effects.

Quantitative Data

Quantitative data on this compound is currently sparse in the literature. The following table summarizes the available information.

| Parameter | Value | Organism/System | Reference |

| Association with Prostate Cancer Risk (Odds Ratio per SD increase) | 0.34 (95% CI: 0.20–0.58) | Human serum (male smokers) | [2][8][20][21][22] |

Further research is required to determine the cellular and tissue concentrations of this compound under various physiological and pathological conditions, as well as the kinetic parameters of the enzymes involved in its metabolism.

Experimental Protocols

The accurate study of this compound requires robust methods for its extraction, separation, and quantification.

Lipid Extraction

A common method for extracting total lipids, including monoacylglycerols, from biological samples is a modified Bligh-Dyer or Folch method[20].

Protocol: Modified Folch Extraction

-

Homogenize the tissue or cell sample in an appropriate buffer.

-

To 100 µL of the homogenate, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Add an appropriate internal standard (e.g., a deuterated or odd-chain monoacylglycerol not present in the sample) at a known concentration.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Add 125 µL of deionized water and vortex for another minute to induce phase separation.

-

Centrifuge the sample at 2,000 x g for 10 minutes.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis (e.g., methanol:chloroform 9:1, v/v for LC-MS).

Caption: General workflow for the extraction of monoacylglycerols for LC-MS/MS analysis.

Analytical Methods

6.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of 1-SG.

-

Chromatography: Reversed-phase HPLC is commonly used to separate different monoacylglycerol species[4].

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-product ion transitions. An internal standard is essential for accurate quantification.

6.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of lipids, including the differentiation of monoacylglycerol isomers[16][18][23]. While less sensitive than MS, NMR can provide detailed information about the position of the acyl chain on the glycerol backbone.

Conclusion and Future Directions

This compound is more than just a metabolic intermediate; it is a molecule at the crossroads of lipid metabolism, cellular signaling, and disease. Its role as a precursor to the potent signaling lipid LPA and its intriguing association with a reduced risk of prostate cancer highlight the need for a deeper understanding of its biological functions.

Future research should focus on:

-

Elucidating the specific enzymatic pathways that regulate the cellular levels of 1-SG.

-

Identifying potential direct signaling roles and protein targets of 1-SG.

-

Quantifying the cellular and tissue concentrations of 1-SG in health and disease.

-

Investigating the precise mechanisms by which 1-SG influences cancer development and progression.

-

Characterizing the effects of 1-SG on the biophysical properties of cellular membranes.

A more complete understanding of the biology of this compound will undoubtedly open new avenues for therapeutic intervention in a range of diseases, from metabolic disorders to cancer.

References

- 1. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Hormone-sensitive lipase: control of intracellular tri-(di-)acylglycerol and cholesteryl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cloning of the first sn1-DAG lipases points to the spatial and temporal regulation of endocannabinoid signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ENZYME - 3.1.1.116 sn-1-specific diacylglycerol lipase [enzyme.expasy.org]

- 9. EC 3.1.1.116 [iubmb.qmul.ac.uk]

- 10. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Specificity of lipoprotein lipase and hepatic lipase toward monoacylglycerols varying in the acyl composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 14. LIPID MAPS [lipidmaps.org]

- 15. Physical behavior of the hydrophobic core of membranes: properties of 1-stearoyl-2-linoleoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Lysophosphatidic acid triggers inflammation in the liver and white adipose tissue in rat models of 1-acyl-sn-glycerol-3-phosphate acyltransferase 2 deficiency and overnutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 20. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

1-Stearoyl-sn-glycerol: An In-Depth Technical Guide on its Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-sn-glycerol is a monoacylglycerol (MAG), a class of lipids that are increasingly recognized for their roles not only as metabolic intermediates but also as signaling molecules. As a product of lipid catabolism and a substrate for further lipid synthesis, this compound sits (B43327) at a crucial junction in lipid metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's function, its metabolic pathways, and the experimental approaches used to study this molecule. While much of the signaling research has focused on diacylglycerols, this guide will delineate the specific knowns and unknowns regarding the monoacylglycerol this compound.

Core Concepts in this compound Metabolism

This compound is primarily involved in two key enzymatic reactions that dictate its metabolic fate: degradation by monoacylglycerol lipase (B570770) (MAGL) and acylation by monoacylglycerol acyltransferase (MGAT).

Degradation Pathway

The primary catabolic fate of this compound is its hydrolysis into stearic acid and glycerol (B35011), a reaction catalyzed by monoacylglycerol lipase (MAGL) . This enzyme is a key player in terminating the signaling functions of various monoacylglycerols.

Biosynthesis and Anabolic Pathways

This compound can be acylated by acyl-CoA:monoacylglycerol acyltransferase (MGAT) to form a diacylglycerol (DAG). This reaction is a step in the monoacylglycerol pathway of triacylglycerol synthesis. The activity of different MGAT isoforms can influence the metabolic channeling of this compound towards storage as triacylglycerol.

The metabolic positioning of this compound is depicted in the following pathway diagram:

Quantitative Data

Currently, there is a paucity of specific quantitative data on the enzyme kinetics of this compound with its metabolizing enzymes and its precise concentrations in various tissues. The available information is often generalized to monoacylglycerols as a class. A study on prostate cancer reported a statistically significant inverse association between circulating levels of 1-stearoylglycerol and the risk of prostate cancer, with an odds ratio of 0.34 (95% CI = 0.20–0.58) for overall prostate cancer[1].

| Parameter | Value | Tissue/Cell Type | Reference |

| Association with Prostate Cancer Risk (Odds Ratio) | 0.34 (95% CI: 0.20–0.58) | Human Serum | [1] |

Signaling Functions

While diacylglycerols are well-established activators of Protein Kinase C (PKC), the direct signaling roles of this compound are less clear. Some monoacylglycerols have been shown to activate members of the transient receptor potential (TRP) channel family, but specific data for this compound is lacking. Research into the direct signaling effects of this compound represents a significant area for future investigation.

Experimental Protocols

Studying the function of this compound requires robust experimental protocols for its quantification and the characterization of its metabolic and potential signaling roles.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipids from biological matrices.

Sample Preparation:

-

Lipid Extraction: Lipids are extracted from plasma, cells, or tissue homogenates using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE). An internal standard, such as a deuterated analog of this compound, should be added at the beginning of the extraction to account for sample loss and matrix effects.

-

Phase Separation: The organic phase containing the lipids is separated, dried under a stream of nitrogen, and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

-

Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 column. A gradient of mobile phases, typically water with an additive (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol), is used to separate this compound from other lipid species.

-

Mass Spectrometric Detection: The eluent from the LC is directed to the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

In Vitro Monoacylglycerol Lipase (MAGL) Activity Assay

This assay measures the activity of MAGL by quantifying the release of a product from a MAG substrate.

Protocol:

-

Enzyme Source: Prepare cell or tissue lysates containing MAGL, or use purified recombinant MAGL.

-

Substrate Preparation: Prepare a solution of this compound.

-

Reaction: Incubate the enzyme source with the substrate in a suitable buffer at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a solvent mixture to extract the remaining substrate and products.

-

Product Quantification: Quantify the amount of stearic acid or glycerol produced using an appropriate method, such as a colorimetric or fluorometric assay kit, or by LC-MS.

In Vitro Monoacylglycerol Acyltransferase (MGAT) Activity Assay

This assay determines the activity of MGAT by measuring the formation of diacylglycerol from a monoacylglycerol substrate and an acyl-CoA.

Protocol:

-

Enzyme Source: Use microsomal fractions from cells or tissues expressing MGAT, or purified recombinant MGAT.

-

Substrate Preparation: Prepare solutions of this compound and an acyl-CoA donor (e.g., oleoyl-CoA).

-

Reaction: Incubate the enzyme source with both substrates in a suitable buffer at 37°C.

-

Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids.

-

Product Quantification: Separate the lipid extract using thin-layer chromatography (TLC) or LC and quantify the amount of diacylglycerol formed. Radiolabeled substrates can be used for easier detection and quantification.

Future Directions and Implications for Drug Development

The precise role of this compound in cellular signaling and its contribution to metabolic diseases remain largely unexplored. Future research should focus on:

-

Elucidating specific signaling pathways: Investigating whether this compound directly interacts with and modulates the activity of receptors, kinases, or other signaling proteins.

-

Determining tissue-specific functions: Characterizing the distinct roles of this compound in key metabolic organs such as the liver, adipose tissue, and muscle.

-

Developing specific pharmacological tools: Creating selective inhibitors or activators of the enzymes that metabolize this compound to probe its function in vivo.

A deeper understanding of the metabolic and signaling functions of this compound could unveil new therapeutic targets for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The enzymes involved in its metabolism, MAGL and MGAT, are already being explored as potential drug targets, and a more nuanced understanding of their substrate specificities will be crucial for the development of effective and safe therapeutics.

References

Endogenous Sources of 1-Stearoyl-sn-glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-sn-glycerol is a monoacylglycerol (MAG) that plays a crucial role as an intermediate in lipid metabolism and as a signaling molecule. As a 1-acyl-sn-glycerol, it consists of a glycerol (B35011) backbone with a stearic acid molecule esterified at the sn-1 position. Found in human plasma and various tissues, this lipid molecule is implicated in fundamental cellular processes. This technical guide provides a comprehensive overview of the endogenous sources, metabolic pathways, and analytical methodologies related to this compound, tailored for professionals in research and drug development.

Endogenous Biosynthesis and Metabolic Pathways

The primary endogenous source of this compound is the catabolism of triglycerides (TGs) and diglycerides (DGs). This process, known as lipolysis, is carried out by a series of lipases that sequentially hydrolyze the ester bonds of the glycerol backbone.

Lipolysis of Triglycerides

Triglycerides, the main form of stored energy in adipocytes, are hydrolyzed in a stepwise manner to release fatty acids and glycerol. This compound is an intermediate in this pathway. The key enzymes involved are:

-

Adipose Triglyceride Lipase (ATGL): This enzyme initiates lipolysis by hydrolyzing the first fatty acid from a triglyceride, producing a diglyceride.

-

Hormone-Sensitive Lipase (HSL): HSL exhibits broad substrate specificity, hydrolyzing triglycerides, diglycerides, and monoacylglycerols. Its primary role in this cascade is the hydrolysis of diglycerides to monoacylglycerols, including this compound. HSL can also hydrolyze the final fatty acid from the monoacylglycerol.[1][2][3]

-

Monoacylglycerol Lipase (MGL): MGL is the final enzyme in the lipolytic pathway, responsible for hydrolyzing monoacylglycerols into a free fatty acid (stearic acid in this case) and glycerol.[4][5]

References

1-Stearoyl-sn-glycerol and its Derivatives: An In-depth Technical Guide to their Roles as Signaling Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid molecules, once considered primarily as structural components of cell membranes and energy storage depots, are now recognized as critical players in a multitude of cellular signaling pathways. Among these, glycerolipids, which are esters of glycerol (B35011) and fatty acids, have emerged as key second messengers and signaling precursors. This technical guide provides a comprehensive overview of 1-stearoyl-sn-glycerol and its phosphorylated and diacylated derivatives as signaling molecules. We will delve into their synthesis, specific signaling pathways, quantitative aspects of their interactions, and detailed experimental protocols for their study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

This compound: A Metabolic Precursor with Emerging Signaling Roles

This compound is a monoacylglycerol (MAG) containing a stearic acid molecule esterified at the sn-1 position of the glycerol backbone. While its role as an intermediate in lipid metabolism is well-established, its direct function as a signaling molecule is an area of active investigation.

Metabolic Context and Indirect Signaling

Monoacylglycerols are primarily generated through the enzymatic breakdown of triglycerides by triglyceride lipase (B570770) and diacylglycerol lipase. They can also be formed from lysophosphatidic acid. Monoacylglycerol lipase (MGL) further hydrolyzes monoacylglycerols into glycerol and a free fatty acid. This metabolic flux is critical for energy homeostasis.

While a direct signaling role for this compound is not as clearly defined as for its diacyl and phosphorylated counterparts, its metabolic position suggests an indirect role in signaling. The enzymatic activity of MGL on this compound releases stearic acid, a saturated fatty acid that can influence cellular processes. Furthermore, the balance between monoacylglycerols and their metabolic products is crucial for maintaining cellular lipid homeostasis, and dysregulation of these pathways has been implicated in various diseases.

Potential as a Biomarker

Recent studies have highlighted the potential of this compound as a biomarker. For instance, circulating levels of 1-stearoylglycerol have been found to be inversely associated with the risk of prostate cancer, suggesting a role for dysregulated lipid metabolism in this malignancy.

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG): A Potent Second Messenger

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a diacylglycerol (DAG) that acts as a potent second messenger in a variety of cellular signaling cascades. It is generated at the cell membrane from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).

Activation of Protein Kinase C (PKC)

One of the most well-characterized functions of SAG is the activation of Protein Kinase C (PKC) isoforms. SAG is a potent activator of several PKC isoforms, including PKCα, PKCδ, and PKCε.[1][2] Upon binding of SAG to the C1 domain of these PKC isoforms, the kinase undergoes a conformational change, leading to its activation and subsequent phosphorylation of a multitude of downstream protein targets. This activation is a critical event in signal transduction pathways that regulate cellular processes such as proliferation, differentiation, apoptosis, and inflammation. The activation of different PKC isoforms can be influenced by the specific molecular species of DAG present.[3]

Interaction with Ras Guanyl Nucleotide Releasing Proteins (RasGRPs)

Independent of its role in PKC activation, SAG also directly binds to and activates Ras guanyl nucleotide-releasing proteins (RasGRPs).[1] RasGRPs are a family of guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Ras. By binding to the C1 domain of RasGRP, SAG recruits it to the cell membrane, where it can activate Ras. This provides a direct link between lipid second messenger signaling and the Ras-MAPK pathway, which is a central regulator of cell growth and proliferation.

Signaling Pathways Involving SAG

The generation of SAG at the plasma membrane initiates a cascade of signaling events. The following diagrams illustrate the key pathways involving SAG.

Caption: SAG signaling pathways leading to PKC and RasGRP activation.

This compound 3-phosphate: A Bioactive Phospholipid

This compound 3-phosphate is a lysophosphatidic acid (LPA) species. LPAs are bioactive phospholipids (B1166683) that act as extracellular signaling molecules by binding to a family of G protein-coupled receptors (GPCRs).

GPCR-Mediated Signaling

This compound 3-phosphate exerts its biological effects by activating specific LPA receptors on the cell surface. This interaction initiates intracellular signaling cascades that are coupled to different G proteins, including Gq/11, Gi/o, and G12/13. Activation of these pathways leads to a diverse range of cellular responses, including cell proliferation, survival, migration, and cytoskeletal changes. The typical plasma concentration of this compound 3-phosphate is around 100 nM.[4]

Cellular Responses to this compound 3-phosphate

The signaling initiated by this compound 3-phosphate is involved in a variety of physiological and pathological processes. For instance, it has been implicated in cell motility, invasion, and survival, as well as in growth factor production.[4]

Signaling Pathway of this compound 3-phosphate

The following diagram illustrates the general signaling pathway for this compound 3-phosphate.

Caption: GPCR-mediated signaling by this compound 3-phosphate.

Quantitative Data

The following tables summarize key quantitative data related to the signaling activities of this compound derivatives.

| Molecule | Target | Interaction Type | Quantitative Value | Cell Type/System | Reference |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | RasGRP | Binding Affinity (Ki) | 4.49 µM | Jurkat T-cells | [1] |

| This compound 3-phosphate | - | Plasma Concentration | ~100 nM | Human Plasma | [4] |

| Diacylglycerol Species | Activated PKC Isoforms | Concentration Range for Activation |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCδ, PKCε, PKCγ, PKCβI | 0-5 µM[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of Diacylglycerols (including SAG) by LC-MS/MS

This protocol describes a method for the extraction and quantification of diacylglycerol species from cellular samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727), Chloroform (B151607), Water (LC-MS grade)

-

Internal standards (e.g., deuterated DAG species)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Cell Harvesting and Lysis:

-

Culture cells to the desired confluency.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells into a known volume of ice-cold methanol.

-

Add internal standards to the cell suspension.

-

Lyse the cells by sonication on ice.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the methanol lysate, add chloroform and water in a ratio of 1:1:0.9 (v/v/v, methanol:chloroform:water).

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing the lipids) into a new tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).

-

Inject the sample onto the LC-MS/MS system.

-

Separate the different lipid species using a suitable gradient elution on the LC column.

-

Detect and quantify the diacylglycerol species using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions should be optimized for each DAG species and the internal standards.

-

-

Data Analysis:

-

Integrate the peak areas for each DAG species and the corresponding internal standard.

-

Calculate the concentration of each DAG species by comparing its peak area ratio to the internal standard with a standard curve generated using known amounts of authentic standards.

-

Caption: Workflow for DAG quantification by LC-MS/MS.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a general method for measuring the activation of PKC by diacylglycerols in vitro.

Materials:

-

Purified PKC isoform

-

PKC substrate (e.g., a specific peptide or histone H1)

-

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

-

Phosphatidylserine (PS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

-

[γ-³²P]ATP

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper or other suitable separation matrix

Procedure:

-

Preparation of Lipid Vesicles:

-

In a glass tube, mix appropriate amounts of SAG and PS in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a reaction tube, combine the assay buffer, lipid vesicles, and the PKC substrate.

-

Add the purified PKC enzyme to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

-

Stopping the Reaction and Separation:

-

Stop the reaction by adding ice-cold TCA.

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

-

Quantification:

-

Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Calculate the PKC activity as pmol of phosphate (B84403) transferred per minute per mg of enzyme.

-

Caption: Workflow for an in vitro PKC activity assay.

Conclusion

This compound and its derivatives are integral components of cellular signaling networks. While this compound itself is primarily viewed as a metabolic intermediate, its diacylated form, SAG, is a potent second messenger that activates crucial signaling pathways through PKC and RasGRP. Furthermore, the phosphorylated form, this compound 3-phosphate, functions as an extracellular ligand for GPCRs, regulating a host of cellular functions. A thorough understanding of the synthesis, signaling pathways, and regulation of these lipid molecules is essential for elucidating their roles in health and disease and for the development of novel therapeutic strategies targeting these pathways. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted roles of these important signaling lipids.

References

An In-depth Technical Guide to the Biosynthesis of 1-Stearoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of 1-Stearoyl-sn-glycerol, a key intermediate in glycerolipid metabolism. The document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for pathway analysis, and visualizes the involved pathways and workflows.

Introduction

This compound is a monoacylglycerol (MAG) containing a stearic acid molecule esterified to the sn-1 position of the glycerol (B35011) backbone. As a fundamental building block in lipid metabolism, it serves as a precursor for the synthesis of more complex glycerolipids, including diacylglycerols and triacylglycerols. The biosynthesis of this compound is a crucial process in cellular lipid homeostasis and is primarily accomplished through a two-step enzymatic pathway originating from glycerol-3-phosphate. Understanding this pathway is essential for research in metabolic diseases, signal transduction, and drug development targeting lipid-modifying enzymes.

The Core Biosynthesis Pathway of this compound

The primary route for the de novo synthesis of this compound involves two key enzymatic steps: the acylation of glycerol-3-phosphate followed by dephosphorylation. This pathway is a segment of the broader Kennedy pathway for glycerolipid synthesis.

Step 1: Acylation of sn-Glycerol-3-Phosphate

The initial step is the esterification of a stearoyl group from stearoyl-Coenzyme A (stearoyl-CoA) to the sn-1 position of a glycerol-3-phosphate molecule. This reaction is catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT) , an enzyme family with multiple isoforms that exhibit distinct subcellular localizations and substrate specificities.[1][2] The product of this reaction is this compound-3-phosphate, also known as lysophosphatidic acid (LPA) (18:0).[3]

Step 2: Dephosphorylation of this compound-3-phosphate

The final step in the formation of this compound is the hydrolysis of the phosphate (B84403) group from the sn-3 position of this compound-3-phosphate. This reaction is catalyzed by Lysophosphatidic Acid Phosphatase (LPAP) , also known as lipid phosphate phosphatase.[4][5] These enzymes are responsible for converting bioactive lysophospholipids into monoacylglycerols.[5]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound. It is important to note that specific kinetic data for human enzymes with stearoyl substrates are limited in the literature.

Table 1: Michaelis-Menten Constants (Km) for Lysophosphatidic Acid Phosphatase

| Substrate | Enzyme Source | Km (µM) | Reference |

| This compound-3-phosphate | Peanut cotyledons | 39.3 | [4] |

| 1-Oleoyl-sn-glycerol-3-phosphate | Peanut cotyledons | 28.6 | [4] |

| 1-Palmitoyl-sn-glycerol-3-phosphate | Peanut cotyledons | 47.9 | [4] |

Table 2: Substrate Specificity of Glycerol-3-Phosphate Acyltransferase (GPAT) Isoforms

| Enzyme | Substrate Preference | Notes | Reference |

| mtGPAT (mitochondrial) | Prefers saturated fatty acyl-CoAs (e.g., palmitoyl-CoA) over unsaturated ones. | Activity with palmitoyl-CoA is 3- to 10-fold higher than with oleoyl-CoA. | [6] |

| GPAT3 (microsomal) | Recognizes a broad range of long-chain saturated and unsaturated fatty acyl-CoAs. | [7] | |

| GPAT4 (microsomal) | Appears important for hepatic triacylglycerol synthesis. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

In Vitro Synthesis and Purification of this compound

This protocol outlines a general enzymatic approach for the synthesis of 1-monoacylglycerols.

Materials:

-

Glycerol

-

Stearic Acid

-

Immobilized Lipase (B570770) (e.g., Novozym 435)

-

Organic Solvent (e.g., tert-butanol)

-

Molecular Sieves

-

Silica (B1680970) Gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Reaction Setup: In a reaction vessel, combine glycerol and stearic acid at a desired molar ratio (e.g., 2:1 glycerol to stearic acid). Add an appropriate organic solvent to facilitate mixing.

-

Enzyme Addition: Add immobilized lipase to the reaction mixture. The amount of enzyme will need to be optimized for the specific reaction scale.

-

Water Removal: Add activated molecular sieves to the reaction to remove water produced during the esterification, which drives the reaction towards product formation.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50-65°C) with constant stirring for a set period (e.g., 24 hours).[8]

-

Reaction Quenching: Stop the reaction by filtering out the immobilized lipase.

-

Purification:

-

Evaporate the solvent from the reaction mixture under reduced pressure.

-

Purify the resulting crude product using silica gel column chromatography.

-

Elute with a gradient of hexane and ethyl acetate (B1210297) to separate this compound from unreacted starting materials and byproducts (di- and tri-stearin).

-

-

Analysis: Confirm the identity and purity of the product using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Mass Spectrometry.

Assay of Glycerol-3-Phosphate Acyltransferase (GPAT) Activity

This protocol describes a common radiolabeling method to measure GPAT activity.

Materials:

-

Cell or tissue lysate containing GPAT

-

Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 1 mg/ml fatty acid-free BSA)[9]

-

[14C]Glycerol-3-phosphate (radiolabeled substrate)

-

Stearoyl-CoA (acyl donor)

-

N-ethylmaleimide (NEM) to differentiate between mitochondrial (NEM-resistant) and microsomal (NEM-sensitive) GPAT isoforms.[6]

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, a known concentration of [14C]Glycerol-3-phosphate, and stearoyl-CoA.

-

Enzyme Addition: Initiate the reaction by adding a specific amount of cell or tissue lysate to the reaction mixture. For distinguishing isoforms, a parallel reaction can be set up in the presence of NEM.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature) for a defined time (e.g., 15 minutes).[9]

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of chloroform/methanol/HCl).

-

Lipid Extraction: Perform a lipid extraction (e.g., Bligh-Dyer method) to separate the lipid products from the aqueous components.

-

Quantification:

-

Isolate the radiolabeled this compound-3-phosphate product, typically by TLC.

-

Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Calculate the specific activity of the enzyme based on the amount of product formed over time per unit of protein.

-

Assay of Lysophosphatidic Acid Phosphatase (LPAP) Activity

This protocol outlines a method to measure the activity of LPAP.

Materials:

-

Purified LPAP or cell lysate containing the enzyme

-

Assay Buffer

-

This compound-3-phosphate (substrate)

-

Reagents for phosphate detection (e.g., Malachite Green-based assay) or a method to quantify the monoacylglycerol product.

Procedure:

-

Reaction Setup: In a microplate well, combine the assay buffer and the substrate, this compound-3-phosphate.

-

Enzyme Addition: Initiate the reaction by adding the enzyme preparation.

-

Incubation: Incubate at a controlled temperature for a specific time.

-

Quantification of Product:

-

Phosphate Detection: Stop the reaction and add a reagent that forms a colored complex with free phosphate. Measure the absorbance at the appropriate wavelength.

-

Monoacylglycerol Detection: Alternatively, stop the reaction, extract the lipids, and quantify the this compound product using chromatography (TLC, GC, or LC-MS).

-

-

Calculation: Determine the enzyme activity based on the rate of product formation.

Mass Spectrometric Quantification of this compound

This protocol provides a general workflow for the analysis of monoacylglycerols using mass spectrometry.

Instrumentation:

-

Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: Extract total lipids from the biological sample of interest using a standard method (e.g., Folch or Bligh-Dyer extraction).

-

Chromatographic Separation (Optional but Recommended): Use liquid chromatography (LC) to separate the different lipid classes before they enter the mass spectrometer. A C18 reversed-phase column is commonly used.

-

Mass Spectrometry Analysis:

-

Introduce the sample into the mass spectrometer.

-

Acquire data in a data-independent acquisition mode (e.g., MS/MSALL) to obtain both precursor and fragment ion information.

-

This compound will typically be detected as a protonated molecule [M+H]+.

-

-

Identification and Quantification:

-

Identify this compound based on its accurate mass and characteristic fragmentation pattern (neutral loss of the glycerol head group).

-

Quantify the abundance of the molecule by integrating the peak area from the chromatogram and comparing it to a standard curve generated with a known amount of a this compound standard.

-

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Caption: Biosynthesis of this compound from sn-Glycerol-3-Phosphate.

Experimental Workflow for GPAT Activity Assay

Caption: Workflow for the radiolabel-based GPAT activity assay.

Hormonal Regulation of Glycerolipid Synthesis

Caption: Simplified overview of hormonal control of glycerolipid synthesis.

Conclusion

The biosynthesis of this compound is a fundamental metabolic process governed by the sequential action of Glycerol-3-Phosphate Acyltransferase and Lysophosphatidic Acid Phosphatase. While the core pathway is well-established, further research is needed to fully elucidate the specific kinetics and regulatory mechanisms of the involved enzyme isoforms, particularly in human tissues. The experimental protocols and visualizations provided in this guide offer a framework for researchers to investigate this pathway in greater detail, contributing to a deeper understanding of lipid metabolism and its role in health and disease.

References

- 1. Kinetic Analysis of Autotaxin Reveals Substrate-specific Catalytic Pathways and a Mechanism for Lysophosphatidic Acid Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elevated level of lysophosphatidic acid among patients with HNF1B mutations and its role in RCAD syndrome: a multiomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and biochemical characterization of lysosomal acid phosphatases (EC 3.1.3.2) from blood stream forms, Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Glycerol-3-Phosphate Acyltransferase-Deficient Mice Have Reduced Weight and Liver Triacylglycerol Content and Altered Glycerolipid Fatty Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular identification of microsomal acyl-CoA:glycerol-3-phosphate acyltransferase, a key enzyme in de novo triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. project-incite.eu [project-incite.eu]

- 9. GPAT3 and GPAT4 are regulated by insulin-stimulated phosphorylation and play distinct roles in adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

1-Stearoyl-sn-glycerol: An In-Depth Technical Guide to its Role in Membrane Composition and Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-sn-glycerol, a monoacylglycerol (MAG), is a lipid molecule composed of a glycerol (B35011) backbone esterified to stearic acid at the sn-1 position[1]. While often considered a metabolic intermediate in the synthesis and degradation of more complex lipids, its presence in cellular membranes can influence their biophysical properties and dynamics[2][3]. This technical guide provides a comprehensive overview of the current understanding of this compound's role in membrane biology, with a focus on its impact on membrane composition, its involvement in metabolic and signaling pathways, and the experimental methodologies used for its study. Although direct biophysical studies on this compound in simple model membranes are limited, this guide draws upon data from closely related acylglycerols to infer its potential effects.

Role in Membrane Composition and Dynamics

The incorporation of this compound into a phospholipid bilayer can modulate the membrane's physical state. As an amphiphilic molecule with a single acyl chain, it can alter lipid packing, membrane fluidity, and phase behavior.

Effects on Lipid Packing and Phase Transitions

The physical properties of membranes containing acylglycerols are highly dependent on the nature of their acyl chains. Studies on 1-stearoyl-2-linoleoyl-sn-glycerol (B52925) (SLDG), a diacylglycerol with a stearoyl chain, provide insights into how a saturated C18 chain influences membrane structure[4][5]. Differential scanning calorimetry (DSC) and X-ray diffraction studies of SLDG reveal the existence of multiple polymorphic phases, each with distinct transition temperatures, enthalpies, and structural parameters[4][5]. The presence of the saturated stearoyl chain contributes to the formation of ordered gel phases at lower temperatures[4][5]. It is plausible that this compound, with its single saturated chain, could similarly influence the packing of neighboring phospholipids, potentially increasing the gel-to-liquid crystalline phase transition temperature (Tm) of the membrane.

In more complex systems, such as nanostructured lipid carriers (NLCs), monostearin (B1671896) (a common term for 1-stearoylglycerol) as the solid lipid component has been shown by DSC to influence the crystal order of the lipid matrix[6][7]. The incorporation of a liquid lipid into the monostearin matrix leads to a disturbance of the crystal order, which in turn affects drug loading and release properties[6][7]. This suggests that the presence of this compound can create imperfections in the lipid packing, which could have implications for membrane permeability and the partitioning of other molecules into the bilayer.

Influence on Membrane Fluidity and Permeability

Data Presentation

The following tables summarize quantitative data from biophysical studies on acylglycerols related to this compound.

Table 1: Thermotropic and Structural Properties of Dry 1-Stearoyl-2-linoleoyl-sn-glycerol (SLDG) [4][5]

| Phase | Transition Temperature (°C) | Transition Enthalpy (kcal/mol) | Bilayer Periodicity (d₀₀₁) (Å) |

| α (alpha) | 11.6 | 7.5 | ~59.5 |

| sub-α₁ (sub-alpha 1) | 3.0 | 0.6 | ~59.5 |

| sub-α₂ (sub-alpha 2) | -1.0 | 0.5 | ~59.5 |

| β' (beta prime) | 16.1 | 15.4 | 46.9 |

This data is for a diacylglycerol and is presented to illustrate the complex phase behavior that can be induced by lipids containing a stearoyl chain.

Table 2: Influence of Composition on the Properties of Monostearin-based Nanostructured Lipid Carriers (NLCs) [6][7]

| Lipid Composition | Preparation Temperature (°C) | Key DSC Findings | Effect on Drug Loading |

| Monostearin (MS) only (SLN) | 70 | - | Higher than SLN prepared at 0°C |

| MS with Caprylic/Capric Triglycerides (CT) (NLC) | 70 | Disturbance of crystal order | Increased with increasing CT content |

| MS with CT (NLC) | 0 | Disturbance of crystal order | Increased with increasing CT content |

This data highlights how the thermal properties of a this compound-containing system are influenced by its composition, which in turn affects its functional properties like drug loading.

Involvement in Metabolic and Signaling Pathways

This compound is a key intermediate in glycerolipid metabolism. Its cellular concentration is tightly regulated by the activity of several enzymes that connect it to major metabolic and signaling networks.

Metabolic Hub: Synthesis and Degradation

This compound is synthesized from glycerol-3-phosphate through a series of acylation steps catalyzed by glycerol-3-phosphate acyltransferases (GPATs)[9][10][11]. Conversely, it is degraded by monoacylglycerol lipase (B570770) (MGL) into glycerol and stearic acid[12][13][14]. MGL is the rate-limiting enzyme in the breakdown of monoacylglycerols and plays a crucial role in regulating their cellular levels[12][13].

Connection to Endocannabinoid Signaling

Monoacylglycerol lipase (MGL) not only hydrolyzes this compound but is also the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[12][13][15]. By regulating MGL activity, the cellular levels of this compound and 2-AG are interconnected. Inhibition of MGL leads to an accumulation of both monoacylglycerols, which can have significant signaling consequences through the potentiation of cannabinoid receptor (CB1 and CB2) signaling by 2-AG[15].

Phosphorylation and GPCR Signaling

This compound can be phosphorylated to form this compound 3-phosphate, a bioactive lysophosphatidic acid (LPA)[2][16]. LPA is a signaling molecule that exerts its effects by activating a family of G protein-coupled receptors (GPCRs), thereby regulating fundamental cellular processes such as proliferation, motility, and survival[2][16].

Experimental Approaches to Study this compound in Membranes

A multi-faceted biophysical approach is necessary to fully characterize the effects of this compound on membrane properties. The following workflow outlines a logical sequence of experiments.

Detailed Experimental Protocols

Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) by Gentle Hydration

This protocol is adapted for the formation of GUVs containing this compound for microscopy studies.

Materials:

-

This compound

-

Matrix phospholipid (e.g., DOPC or POPC)

-

Fluorescent lipid probe (e.g., Atto488-DOPE)

-

Sucrose (B13894) solution (e.g., 200 mM)

-

Glucose solution (iso-osmolar to the sucrose solution)

-

Glass vials or slides

Procedure:

-

Lipid Film Preparation:

-

Prepare a stock solution of the desired lipid mixture (e.g., 99.5 mol% DOPC, 0.5 mol% this compound) and a fluorescent probe (e.g., 0.1 mol%) in chloroform at a total lipid concentration of 1 mg/mL.

-

Deposit a small volume (e.g., 10 µL) of the lipid solution onto a clean glass surface (e.g., the bottom of a glass vial).

-

Dry the lipid solution under a gentle stream of nitrogen gas to form a thin lipid film.

-

Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Gently add a pre-warmed (above the Tm of all lipids) sucrose solution to the vial containing the dry lipid film.

-

Incubate the vial at a temperature above the lipid phase transition temperature for several hours to overnight without agitation. This allows for the gentle swelling and formation of GUVs.

-

-

Vesicle Harvesting and Observation:

-

Carefully collect the GUV-containing solution from the top of the lipid film.

-

Transfer the GUV suspension to a microscopy chamber containing an iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom for easier imaging.

-

Observe the GUVs using a confocal or fluorescence microscope.

-

Protocol 2: Analysis of Membrane Phase Behavior using Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to determine the effect of this compound on the phase transition of a host lipid bilayer.

Materials:

-

This compound

-

Host phospholipid (e.g., DPPC)

-

Appropriate buffer (e.g., PBS, pH 7.4)

-

DSC instrument and sample pans

Procedure:

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) by the thin-film hydration method. Co-dissolve DPPC and the desired molar percentage of this compound in chloroform.

-

Evaporate the solvent to form a thin film and dry under vacuum.

-

Hydrate the lipid film with the buffer at a temperature well above the Tm of DPPC (~41°C), followed by vortexing to form a milky suspension of MLVs.

-

-

DSC Measurement:

-

Accurately transfer a known amount of the lipid suspension into a DSC sample pan. Use the same volume of buffer in the reference pan.

-

Seal the pans hermetically.

-

Place the sample and reference pans in the calorimeter.

-

Perform several heating and cooling scans over a temperature range that encompasses the phase transition of the host lipid (e.g., 20°C to 60°C for DPPC) at a controlled scan rate (e.g., 1°C/min).

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample thermogram.

-

Determine the phase transition temperature (Tm) from the peak maximum of the endotherm.

-

Calculate the transition enthalpy (ΔH) by integrating the area under the transition peak.

-

Analyze the peak width at half-height (T₁/₂) as an indicator of the cooperativity of the transition.

-

Protocol 3: Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity upon incorporation of this compound.

Materials:

-

Large unilamellar vesicles (LUVs) containing this compound (prepared by extrusion).

-

DPH stock solution in tetrahydrofuran (B95107) (THF).

-

Buffer (e.g., HEPES-buffered saline).

-

Spectrofluorometer equipped with polarizers.

Procedure:

-

Probe Incorporation:

-

Prepare LUVs with the desired lipid composition.

-

Add a small aliquot of the DPH stock solution to the LUV suspension while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1.

-

Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to ensure complete incorporation of the probe into the bilayers.

-

-

Anisotropy Measurement:

-

Place the labeled LUV suspension in a cuvette in the temperature-controlled sample holder of the spectrofluorometer.

-

Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm[6].

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

-

Measure the correction factor (G-factor) using a horizontally polarized excitation beam (I_HV and I_HH).

-

-

Data Analysis:

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G = I_HV / I_HH.

-

Compare the anisotropy values of membranes with and without this compound. A higher anisotropy value indicates lower membrane fluidity.

-

Conclusion

This compound is positioned at a critical juncture of lipid metabolism and signaling. While its direct effects on the biophysical properties of membranes are not as extensively studied as those of diacylglycerols or major phospholipids, its structure suggests a role in modulating lipid packing and phase behavior. Its metabolic relationship with key signaling lipids, including 2-AG and LPA, underscores its importance in cellular regulation. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this compound in membrane composition and dynamics, ultimately contributing to a more complete understanding of lipid biology in health and disease.

References

- 1. This compound | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Membrane phospholipid bilayer as a determinant of monoacylglycerol lipase kinetic profile and conformational repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physical behavior of the hydrophobic core of membranes: properties of 1-stearoyl-2-linoleoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoglyceride lipase deficiency affects hepatic cholesterol metabolism and lipid-dependent gut transit in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Preparation and characteristics of monostearin nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The monoglyceride pathway of fat absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]

- 12. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 13. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 15. Monoglyceride lipase deficiency modulates endocannabinoid signaling and improves plaque stability in ApoE-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound 3-phosphate sodium | Others 16 | 325465-92-7 | Invivochem [invivochem.com]

The Dawn of a Surfactant: A Technical History of 1-Monostearin Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monostearin, also known as glyceryl monostearate (GMS), is a monoacylglycerol consisting of a glycerol (B35011) molecule esterified with a single molecule of stearic acid.[1][2] It is a white, odorless, and sweet-tasting waxy solid.[3] Widely recognized for its amphiphilic properties, 1-monostearin has become a cornerstone emulsifier in the food, pharmaceutical, and cosmetic industries.[4][5] Its ability to stabilize oil-in-water emulsions has made it invaluable in products ranging from baked goods and ice cream to lotions and medications.[3][4] Beyond its role as a surfactant, research has pointed to its natural occurrence in the body as a product of fat metabolism and its potential involvement in cellular processes.[3] This technical guide delves into the discovery and history of 1-monostearin research, providing a detailed account of its initial synthesis, early characterization, and the evolution of our understanding of its properties and functions.

The Genesis of 1-Monostearin: The Work of Marcellin Berthelot

The story of 1-monostearin begins in the mid-19th century with the pioneering work of French chemist Marcellin Berthelot. In his 1854 doctoral thesis, "Mémoire sur les combinaisons de la glycérine avec les acides et sur la synthèse des principes immédiats des graisses des animaux" (Memoir on the combinations of glycerin with acids and on the synthesis of the immediate principles of animal fats), Berthelot detailed the first successful synthesis of monostearin (B1671896).[6][7][8] This achievement was a landmark in organic chemistry, challenging the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms.[7]

Berthelot's synthesis was a direct esterification reaction between glycerin and stearic acid.[6][7] By heating these two components together, he was able to form not only monostearin but also distearin (B1146584) and tristearin, demonstrating the stepwise esterification of glycerol.[6] This work laid the foundation for the industrial production of mono- and diglycerides, which began to be widely used in food products like shortenings and margarine in the 1930s.[4][9]

Experimental Protocols of Early Synthesis and Analysis

While Berthelot's original thesis provides the most detailed account of his methodology, this guide reconstructs the likely experimental protocols based on the available historical and chemical context.

Berthelot's Synthesis of 1-Monostearin (circa 1854): A Reconstructed Protocol

-

Reactants:

-

Glycerin (Glycerol)

-

Stearic Acid (derived from animal fats)

-

-

Apparatus:

-

A glass reaction vessel, likely a flask or retort, capable of withstanding high temperatures.

-

A heating source, such as a furnace or a sand bath, to provide controlled and sustained heat.

-

A means of agitation to ensure proper mixing of the reactants.

-

-

Procedure:

-

A measured quantity of stearic acid was placed in the reaction vessel.

-

An excess of glycerin was added to the stearic acid. The use of excess glycerin would have favored the formation of monoglycerides (B3428702) over di- and triglycerides according to the principles of chemical equilibrium.

-

The mixture was heated to a high temperature, likely in the range of 200-250°C, for an extended period. The exact temperature and duration would have been determined empirically by Berthelot.

-

The reaction mixture was likely agitated periodically to ensure homogeneity.

-

Upon completion of the reaction, the excess glycerin was removed. This could have been achieved by distillation under reduced pressure, a technique that was becoming available at the time, or by washing the mixture with water, in which glycerin is soluble.

-

The resulting product would have been a mixture of monostearin, distearin, tristearin, and unreacted stearic acid.

-

Early 20th Century Industrial Production: Glycerolysis